molecular formula C9H9NO3 B13023841 Methyl 2-(4-aminophenyl)-2-oxoacetate

Methyl 2-(4-aminophenyl)-2-oxoacetate

Cat. No.: B13023841
M. Wt: 179.17 g/mol
InChI Key: NAHHESPRHNGMCQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-oxoacetate is an organic compound with a molecular formula of C9H9NO3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an oxoacetate moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-aminophenyl)-2-oxoacetate typically involves the reaction of 4-aminobenzoic acid with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones, nitro compounds.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, sulfonamides.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxoacetate moiety can participate in nucleophilic addition reactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate
  • Methyl 2-(4-chlorophenyl)-2-oxoacetate
  • Methyl 2-(4-nitrophenyl)-2-oxoacetate

Comparison: Methyl 2-(4-aminophenyl)-2-oxoacetate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties Unlike its methoxy, chloro, and nitro analogs, the amino group allows for the formation of hydrogen bonds and increases the compound’s reactivity in nucleophilic substitution reactions

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-2-oxoacetate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3

InChI Key

NAHHESPRHNGMCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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